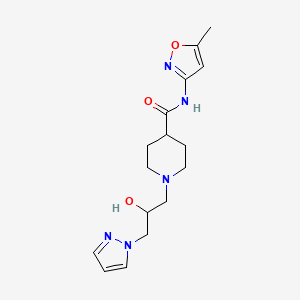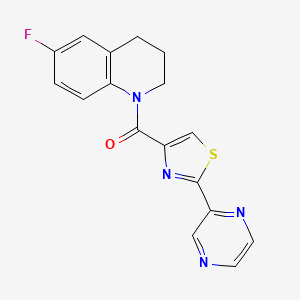![molecular formula C18H21N3O2 B7574102 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7574102.png)
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide, also known as DPP-4 inhibitor, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in the regulation of glucose metabolism.
Mecanismo De Acción
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors act by inhibiting the activity of 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide, an enzyme that cleaves incretin hormones and other peptides. By inhibiting 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide, the levels of incretin hormones are increased, which leads to enhanced insulin secretion and reduced glucagon secretion. 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors also have other effects, including improving beta-cell function, reducing oxidative stress, and decreasing inflammation.
Biochemical and Physiological Effects:
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have been shown to have several biochemical and physiological effects in preclinical and clinical studies. They increase insulin secretion, improve glucose tolerance, and reduce HbA1c levels. They also decrease fasting plasma glucose levels, postprandial glucose levels, and glucagon levels. 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have been shown to improve beta-cell function and reduce insulin resistance. They also have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have several advantages for lab experiments. They are easy to synthesize and purify, and they have a well-defined mechanism of action. They are also relatively safe and well-tolerated in humans. However, there are some limitations to using 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors in lab experiments. They may have off-target effects, and their effects may vary depending on the experimental conditions. They may also have different effects in different animal models and human populations.
Direcciones Futuras
There are several future directions for the research on 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors. One direction is to investigate their effects on other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to develop more potent and selective 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors with fewer off-target effects. Other directions include investigating their effects on cardiovascular disease, inflammation, and cancer, and exploring their potential for combination therapy with other drugs.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors involves a series of chemical reactions, including condensation, cyclization, and amidation. The starting materials for the synthesis are 2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid, prop-2-enoyl chloride, and ethylenediamine. The reaction is carried out in the presence of a catalyst and a solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained by purification and crystallization.
Aplicaciones Científicas De Investigación
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). They work by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce glucagon secretion. 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have also been investigated for their effects on cardiovascular disease, inflammation, and cancer.
Propiedades
IUPAC Name |
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-4-17(22)19-10-11-20-18(23)16-12-13(2)21(14(16)3)15-8-6-5-7-9-15/h4-9,12H,1,10-11H2,2-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOQSFZQOZDSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone](/img/structure/B7574019.png)
![2-[2-(1-Acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-1-(azetidin-1-yl)ethanone](/img/structure/B7574022.png)
![2-[2-Oxo-2-(3-pyrazol-1-ylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7574030.png)
![[6-(Dimethylamino)pyridazin-3-yl]-[3-(2-methylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7574036.png)
![1-[(1-Methylimidazol-2-yl)methyl]-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine](/img/structure/B7574039.png)
![1-(2-Methoxyethyl)-5-[3-(2-methylimidazol-1-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7574044.png)
![N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574067.png)
![4,5-dimethyl-2-[(1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-oxazole](/img/structure/B7574071.png)

![2-[4-(4-methylcyclohexyl)oxypiperidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7574082.png)

![[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7574097.png)
![3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7574103.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl-(1-pyridazin-3-ylpiperidin-3-yl)amino]propanamide](/img/structure/B7574110.png)